molecular formula C24H18N2O2 B074764 Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- CAS No. 1552-46-1

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-

Cat. No. B074764
CAS RN: 1552-46-1
M. Wt: 366.4 g/mol
InChI Key: UYEBVQUTQHTYOU-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- is a chemical compound that belongs to the benzoxazole family. It has been used extensively in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- involves its ability to interact with various biological molecules. It has been shown to interact with proteins, lipids, and nucleic acids. This interaction leads to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.

Biochemical And Physiological Effects

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid fibrils, which are associated with diseases such as Alzheimer's and Parkinson's. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- has several advantages for lab experiments. It is a highly fluorescent compound, which makes it useful for imaging and detection purposes. It is also stable and easy to handle, which makes it a good candidate for various applications. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- in scientific research. It can be used for the development of new fluorescent probes for the detection of various biological molecules. It can also be used for the development of new photosensitizers for photodynamic therapy. Additionally, it can be used for the development of new metal complexes for catalytic applications.
Conclusion:
In conclusion, benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- is a unique compound that has a variety of scientific research applications. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments. There are also several future directions for its use in scientific research.

Synthesis Methods

The synthesis method of benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- involves the condensation of 2-amino-5-methylbenzoxazole with 4-(2-bromoethenyl)phenylboronic acid using palladium-catalyzed Suzuki coupling reaction. This reaction yields the desired product in good yield and high purity.

Scientific Research Applications

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of amyloid fibrils. It has also been used as a photosensitizer for photodynamic therapy. Additionally, it has been used as a ligand in metal complexes for catalytic applications.

properties

CAS RN

1552-46-1

Product Name

Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

5-methyl-2-[4-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]-1,3-benzoxazole

InChI

InChI=1S/C24H18N2O2/c1-15-3-10-21-19(13-15)25-23(27-21)12-7-17-5-8-18(9-6-17)24-26-20-14-16(2)4-11-22(20)28-24/h3-14H,1-2H3/b12-7+

InChI Key

UYEBVQUTQHTYOU-KPKJPENVSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C

SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C

Other CAS RN

1552-46-1

synonyms

5-methyl-2-[4-[2-(5-methylbenzoxazol-2-yl)vinyl]phenyl]benzoxazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.